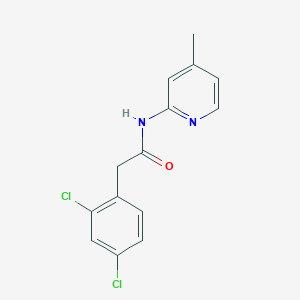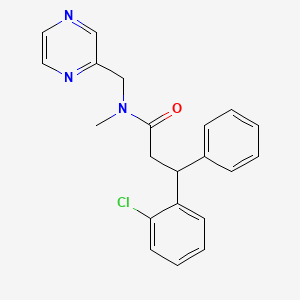
2-(2,4-dichlorophenyl)-N-(4-methyl-2-pyridinyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dichlorophenyl)-N-(4-methyl-2-pyridinyl)acetamide, commonly known as DPA, is a chemical compound that belongs to the class of acetamide derivatives. It has been extensively studied for its potential applications in scientific research. DPA is a white crystalline solid, which is soluble in organic solvents like ethanol and methanol.
Mechanism of Action
The exact mechanism of action of DPA is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a key role in the inflammatory response. By inhibiting COX enzymes, DPA reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects
DPA has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to inhibit the growth of cancer cells and reduce tumor size. Additionally, DPA has been shown to modulate the activity of the endocannabinoid system, which is involved in pain modulation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DPA in lab experiments is its ability to inhibit COX enzymes, which makes it a useful tool for studying the inflammatory response. Additionally, DPA has been shown to exhibit anti-cancer properties, which makes it a potential candidate for cancer research. However, one of the limitations of using DPA in lab experiments is its low solubility in water, which can make it difficult to administer.
Future Directions
There are several potential future directions for research on DPA. One area of interest is the development of new analogs of DPA with improved solubility and bioavailability. Another area of interest is the study of the role of DPA in modulating the activity of the endocannabinoid system. Additionally, further research is needed to fully understand the mechanism of action of DPA and its potential applications in the treatment of inflammatory diseases and cancer.
Conclusion
In conclusion, 2-(2,4-dichlorophenyl)-N-(4-methyl-2-pyridinyl)acetamide, commonly known as DPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, and has also been shown to inhibit the growth of cancer cells. While there are limitations to its use in lab experiments, DPA remains a useful tool for studying the inflammatory response and the endocannabinoid system. There are several potential future directions for research on DPA, including the development of new analogs and the study of its role in modulating the endocannabinoid system.
Synthesis Methods
The synthesis of DPA involves the reaction of 2,4-dichloroaniline with 4-methyl-2-pyridinecarboxylic acid in the presence of acetic anhydride and triethylamine. The reaction yields DPA as a white crystalline solid, which is then purified by recrystallization.
Scientific Research Applications
DPA has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. DPA has also been shown to inhibit the growth of cancer cells and reduce tumor size in animal models. Additionally, DPA has been used as a tool in neuroscience research to study the role of the endocannabinoid system in pain modulation.
properties
IUPAC Name |
2-(2,4-dichlorophenyl)-N-(4-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O/c1-9-4-5-17-13(6-9)18-14(19)7-10-2-3-11(15)8-12(10)16/h2-6,8H,7H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMQCRQQMDNZRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-allyl-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-2-propyn-1-ylacetamide](/img/structure/B6120171.png)

![2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(4-morpholinyl)ethyl]amino}ethylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6120178.png)
![2-[1-({1-[(5-ethyl-2-thienyl)carbonyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol](/img/structure/B6120181.png)


![N-(4'-fluoro-3-biphenylyl)-1-[(1-methyl-1H-imidazol-2-yl)methyl]-3-piperidinecarboxamide](/img/structure/B6120200.png)
![N-(1-{2-[cyclohexyl(methyl)amino]-4-methyl-5-pyrimidinyl}ethyl)-3-(1H-pyrazol-4-yl)propanamide](/img/structure/B6120205.png)
![N-(2-methoxyethyl)-5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-methyl-2-pyridinamine](/img/structure/B6120221.png)
![1-benzyl-4-{3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B6120231.png)

![2-(1-benzyl-4-{[1-(3-methylphenyl)-1H-imidazol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6120248.png)
![N-[1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B6120257.png)